molecular formula C21H14N2O B14120603 10-(Quinolin-3-yl)-10H-phenoxazine

10-(Quinolin-3-yl)-10H-phenoxazine

Cat. No.: B14120603
M. Wt: 310.3 g/mol
InChI Key: AXYBVYLUXQBKMB-UHFFFAOYSA-N
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Description

10-(Quinolin-3-yl)-10H-phenoxazine is a heterocyclic compound that combines the structural features of quinoline and phenoxazine. Quinoline is a nitrogen-containing bicyclic compound, while phenoxazine is an oxygen- and nitrogen-containing tricyclic compound. This unique combination endows this compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Quinolin-3-yl)-10H-phenoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of microwave irradiation and ionic liquids, are increasingly being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

10-(Quinolin-3-yl)-10H-phenoxazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenoxazine derivatives .

Scientific Research Applications

10-(Quinolin-3-yl)-10H-phenoxazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Quinolin-3-yl)-10H-phenoxazine is unique due to its combined structural features of quinoline and phenoxazine, which confer a broader range of chemical reactivity and biological activity compared to its individual components .

Properties

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

10-quinolin-3-ylphenoxazine

InChI

InChI=1S/C21H14N2O/c1-2-8-17-15(7-1)13-16(14-22-17)23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h1-14H

InChI Key

AXYBVYLUXQBKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

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